(1S,2R)-1-Azido-2-fluorocyclobutane

Description

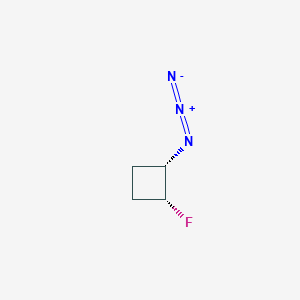

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-1-azido-2-fluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3/c5-3-1-2-4(3)7-8-6/h3-4H,1-2H2/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQWYOZJIAKWJO-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s,2r 1 Azido 2 Fluorocyclobutane

Strategies for Introducing the Cyclobutane (B1203170) Ring System

The construction of the cyclobutane skeleton is the foundational step in the synthesis of (1S,2R)-1-Azido-2-fluorocyclobutane. Various methods have been developed for the formation of substituted cyclobutanes, with cycloaddition reactions and ring-opening/rearrangement strategies being among the most prominent.

Cycloaddition Approaches to Substituted Cyclobutanes

[2+2] cycloaddition reactions are a powerful and direct method for the synthesis of cyclobutane rings. rsc.orgacs.orgresearchgate.netbeilstein-journals.org These reactions involve the union of two doubly bonded systems to form a four-membered ring. For the purpose of synthesizing functionalized cyclobutanes, the reaction of a ketene (B1206846) or a keteniminium salt with an alkene is a particularly relevant approach. researchgate.net

The stereochemical outcome of these cycloadditions can often be controlled through the use of chiral auxiliaries. rsc.orgresearchgate.netnumberanalytics.commdpi.com These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, and are subsequently removed. For instance, ω-unsaturated amides derived from chiral pyrrolidines can be converted into keteniminium salts, which then undergo intramolecular [2+2] cycloaddition to yield chiral cyclobutanones with a high degree of facial selectivity. researchgate.net Evans oxazolidinones are another class of chiral auxiliaries that have been successfully employed in stereoselective [2+2] photodimerization reactions to produce functionalized cyclobutane rings with excellent enantiocontrol. rsc.orgnih.gov

A plausible strategy for the synthesis of a precursor to this compound could involve the [2+2] cycloaddition of a suitable ketene equivalent with a vinyl fluoride (B91410) or a vinyl azide (B81097) derivative, employing a chiral auxiliary to establish the desired absolute stereochemistry. Alternatively, a cycloaddition to form a cyclobutene (B1205218) precursor could be envisioned, which would then be further functionalized.

| Cycloaddition Approach | Key Features | Potential for Stereocontrol | Relevant Research |

| Keteniminium-alkene cycloaddition | Forms cyclobutanone (B123998) precursors. | High facial selectivity with chiral auxiliaries. | Ghosez and co-workers have shown high diastereoselectivity using chiral pyrrolidine (B122466) auxiliaries. researchgate.net |

| Photochemical [2+2] cycloaddition | Dimerization of alkenes. | Excellent enantiocontrol with chiral auxiliaries like Evans oxazolidinones. rsc.orgnih.gov | Benaglia and co-workers demonstrated up to 99% ee in the synthesis of functionalized cyclobutanes. rsc.org |

Ring-Opening and Rearrangement Strategies

An alternative to cycloaddition is the use of ring-opening or rearrangement reactions of existing ring systems to form the cyclobutane core. For instance, the ring expansion of in situ generated cyclopropylmethyl cations via a Wagner-Meerwein rearrangement is a known method for accessing four-membered rings. nih.gov While controlling stereochemistry can be challenging due to the potential for racemization through planar carbocation intermediates, the use of rigid, planar cyclopropylmethyl carbocation intermediates has been shown to allow for the transfer of chirality. nih.gov

Another relevant strategy involves the functionalization of bicyclo[1.1.0]butanes (BCBs). These highly strained molecules can undergo strain-releasing reactions to provide access to a variety of substituted cyclobutane derivatives.

Enantioselective Introduction of Azido (B1232118) and Fluoro Groups

With a suitable cyclobutane or cyclobutene precursor in hand, the next critical phase is the regio- and enantioselective introduction of the azide and fluorine substituents to generate the desired (1S,2R) stereochemistry.

Regio- and Enantioselective Functionalization Approaches

A powerful strategy for the vicinal functionalization of a double bond is through the ring-opening of an epoxide. A hypothetical cyclobutene precursor could be epoxidized to form a cyclobutene epoxide. Subsequent regio- and enantioselective ring-opening with an azide nucleophile, followed by a similar ring-opening of a cyclic sulfate (B86663) or a related intermediate with a fluoride nucleophile, could establish the desired 1,2-difunctionalized pattern.

The regioselectivity of epoxide ring-opening can be a significant challenge, especially with unbiased epoxides. nih.gov However, the use of directing groups or specific catalyst systems can achieve high levels of regiocontrol. nih.gov For the introduction of the azide, methods for the regio- and stereoselective ring-opening of enantiopure epoxides with sodium azide have been developed, even in environmentally benign solvents like hot water. nih.gov

| Functionalization Strategy | Key Intermediate | Advantages | Challenges |

| Epoxide Ring-Opening | Cyclobutene epoxide | Potential for high stereocontrol. | Achieving high regioselectivity in unbiased systems. nih.gov |

| Aziridine Ring-Opening | N-activated aziridine | Access to amino-functionalized precursors. | Requires subsequent conversion of the amino group to an azide. |

Asymmetric Fluorination Techniques

The introduction of a fluorine atom with stereocontrol is a well-studied area of organic synthesis. acs.orgchimia.ch Both electrophilic and nucleophilic fluorination methods have been developed.

Electrophilic Fluorination: In this approach, a prochiral enolate or a related nucleophilic species is treated with a chiral electrophilic fluorinating agent. Organocatalytic methods, employing chiral amines or other catalysts, have been successfully used for the α-fluorination of aldehydes and ketones. beilstein-journals.org

Nucleophilic Fluorination: This strategy involves the reaction of a substrate bearing a good leaving group with a fluoride source. The enantioselective ring-opening of epoxides nih.govresearchgate.netucla.edu or aziridines northwestern.edu with fluoride, often facilitated by cooperative catalyst systems, is a powerful method for generating β-fluoroalcohols and β-fluoroamines, respectively. Hydrogen bonding phase-transfer catalysis has also emerged as a potent strategy for asymmetric nucleophilic fluorination using simple alkali metal fluorides. digitellinc.com

A potential route to this compound could involve the asymmetric fluorination of a cyclobutanone enolate, followed by stereoselective reduction of the ketone and conversion of the resulting alcohol to an azide.

Azidation Methods and Stereochemical Control

Similar to fluorination, both electrophilic and nucleophilic methods for asymmetric azidation have been developed. d-nb.inforsc.org

Electrophilic Azidation: While less common, methods for the electrophilic azidation of prochiral substrates exist.

Nucleophilic Azidation: The SN2 displacement of a suitable leaving group with an azide salt is a classical and widely used method. To achieve stereocontrol, this can be performed on a chiral substrate. The asymmetric ring-opening of meso-epoxides or aziridines with azide nucleophiles, often catalyzed by chiral complexes, provides a direct route to chiral β-azido alcohols or β-azido amines. ed.ac.uk For instance, the asymmetric ring-opening of meso-aziridinium electrophiles with sodium azide has been achieved using a chiral bisurea catalyst under hydrogen bonding phase-transfer conditions. ed.ac.uk

Stereochemical Aspects and Control in the Synthesis of 1s,2r 1 Azido 2 Fluorocyclobutane

Diastereoselectivity and Enantioselectivity in Cyclobutane (B1203170) Formation

The construction of the cyclobutane core is the foundational step where stereochemistry must be rigorously controlled. The primary methods for forming four-membered rings, such as [2+2] cycloadditions, must be adapted to yield specific diastereomers and enantiomers.

Diastereoselectivity in cyclobutane formation is often dictated by the geometry of the starting materials and the reaction mechanism. For instance, in thermal or photochemical [2+2] cycloadditions, the stereochemistry of the reacting alkenes is often retained in the cyclobutane product. However, achieving high diastereoselectivity in heterodimerizations can be challenging due to competing reaction pathways. acs.org

Enantioselectivity is typically introduced by using chiral catalysts or auxiliaries. Asymmetric [2+2] cycloadditions, for example, have been developed using various catalytic systems. Cobalt and rhodium complexes with chiral ligands have been shown to catalyze the cycloaddition of alkynes and alkenes to produce chiral cyclobutenes, which are valuable precursors to functionalized cyclobutanes. nih.gov Similarly, organocatalysis has emerged as a powerful tool. Chiral secondary amines can activate α,β-unsaturated aldehydes to undergo enantioselective [2+2] cycloadditions with other olefins. mdpi.com

Another powerful strategy is the stereoselective functionalization of cyclobutene (B1205218) precursors. The Michael addition of nucleophiles to cyclobutenes can generate 1,2-disubstituted cyclobutanes with high diastereoselectivity. When a chiral catalyst is employed, this addition can also be rendered highly enantioselective, providing control over the two newly formed stereocenters. rsc.orgnih.gov For example, the addition of thiols to cyclobutene-derived esters using a cinchona-based squaramide catalyst can yield thio-cyclobutanes with excellent diastereomeric ratios and enantiomeric excesses. rsc.orgnih.gov A similar approach could be envisioned for the introduction of azide (B81097) and fluoride (B91410) precursors.

The table below summarizes representative methods for stereoselective cyclobutane ring formation, highlighting the potential for generating specific stereoisomers.

Table 1: Methodologies for Stereoselective Cyclobutane Formation

| Reaction Type | Catalyst/Auxiliary | Substrates | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Chiral Keteniminium Salt | Olefin + Chiral Keteniminium | Good ee (68-98%), cis-selective |

mdpi.com |

| [2+2] Cycloaddition | Cobalt/Chiral Ligand | Alkyne + Alkenyl Derivative | High ee (86-97%) |

nih.gov |

| Sulfa-Michael Addition | Chinchona Squaramide Catalyst | Cyclobutene Ester + Thiol | High dr (>95:5), High ee (up to 99.7:0.3) |

rsc.org |

| (3+2) Cycloaddition | Zn(OTf)₂/Chiral BOX Ligand | Bicyclobutane + Imine | High ee |

chinesechemsoc.org |

Role of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries and ligands are the cornerstones of asymmetric synthesis, acting as transient sources of stereochemical information to guide the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. Evans oxazolidinones are a classic example, widely used in various asymmetric transformations. In the context of cyclobutane synthesis, a substrate bearing an Evans auxiliary can undergo a [2+2] cycloaddition where the bulky auxiliary shields one face of the molecule, forcing the approaching reagent to attack from the less hindered side. mdpi.comresearchgate.net This strategy has been successfully used to control stereochemistry in the formation of cyclobutane amino acids. mdpi.comresearchgate.net

Chiral Ligands: Chiral ligands operate by coordinating to a metal center, creating a chiral catalytic environment. The substrate(s) then bind to this chiral complex in a specific orientation, leading to an enantioselective transformation. A wide array of chiral ligands has been developed for cyclobutane synthesis.

Phosphine (B1218219) Ligands: Bidentate phosphine ligands with atropisomeric chirality, such as BINAP, are highly effective in palladium- and rhodium-catalyzed reactions. chinesechemsoc.orgacs.org They create a rigid and well-defined chiral pocket around the metal center.

Oxazoline Ligands: Chiral bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are privileged structures in asymmetric catalysis, effective in copper- and zinc-catalyzed cycloadditions and ring-opening reactions of bicyclobutanes. chinesechemsoc.org

Organocatalytic Ligands: In organocatalysis, chiral amines (e.g., derived from proline) and bifunctional catalysts like squaramides or thioureas are used. mdpi.comrsc.org These catalysts often activate substrates through the formation of transient iminium or enamine ions and use hydrogen bonding or steric hindrance to control the stereochemical outcome. mdpi.comrsc.orgnih.gov The use of fluorinated oxazaborolidines as catalysts has also been shown to be highly effective in achieving enantioselective cycloadditions. researchgate.net

The choice of ligand is critical and often substrate-dependent, with subtle changes in the ligand structure dramatically affecting both yield and enantioselectivity. acs.orgnih.gov

Table 2: Examples of Chiral Ligands/Auxiliaries in Cyclobutane Synthesis

| Ligand/Auxiliary Class | Metal/Catalyst Type | Reaction | Typical ee |

Reference(s) |

|---|---|---|---|---|

| N-Tosylsarcosinamide | Keteniminium Cycloaddition | [2+2] Cycloaddition | 68-98% | mdpi.com |

| Chiral Squaramide | Organocatalyst (Acid-Base) | Michael Addition | >99% | rsc.org |

| Ph-BOX | Zinc Lewis Acid | (3+2) Cycloaddition | >95% | chinesechemsoc.org |

| BINAP | Palladium Catalyst | Ring-Opening of BCBs | Good ee |

chinesechemsoc.org |

| NOBINAc | Palladium Catalyst | C-H Annulation | >95% | acs.org |

Control of Relative and Absolute Configuration during Functionalization

An alternative to forming the ring stereoselectively is to functionalize a pre-existing prochiral or racemic cyclobutane scaffold in a stereocontrolled manner. This approach is particularly relevant for installing the fluoro and azido (B1232118) groups onto a cyclobutane core to achieve the desired (1S,2R) configuration.

A plausible strategy would involve the stereoselective functionalization of a cyclobutene or a cyclobutanone (B123998). For instance, an enantiomerically pure cyclobutene could undergo diastereoselective additions. The introduction of the first substituent (e.g., fluorine) would occur on one face, directed by existing stereocenters or a chiral catalyst. The second substituent (the azide) would then be introduced, with its stereochemistry controlled relative to the first.

Methods for the stereoselective installation of fluorine and azide groups are established. Electrophilic fluorination using reagents like Selectfluor, often in combination with a chiral catalyst or substrate control, can install fluorine with high stereoselectivity. mdpi.com An enantioselective fluorination-induced ring expansion of vinyl-substituted cyclopropanes has been shown to produce chiral β-fluoro cyclobutanones with high enantiomeric excess. mdpi.com Iron chloride catalysis has been used to generate carbocation intermediates from difluorocyclobutanols, which then react with azide nucleophiles. acs.org

Similarly, azides can be introduced via nucleophilic substitution (S_N2), ring-opening of epoxides or aziridines, or addition to double bonds. uni-saarland.de Stereoselective azidation of terminal alkenes has been achieved under metal-free conditions. rsc.org The challenge lies in combining these reactions sequentially to control both the relative cis/trans stereochemistry and the absolute configuration at C1 and C2.

C–H functionalization offers a modern and powerful approach. acs.org Starting with a cyclobutane that has a chiral directing group, a palladium- or rhodium-catalyzed reaction could selectively replace a C-H bond with a functional group. acs.orgnih.gov By choosing the correct catalyst, it is possible to direct functionalization to different positions on the cyclobutane ring, providing access to various isomers from a common starting material. nih.gov

Impact of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction is highly sensitive to the conditions under which it is performed. Factors such as temperature, solvent, concentration, and the nature of catalysts and additives can have a profound impact on both diastereoselectivity and enantioselectivity.

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states leading to the major and minor products becomes more significant relative to the available thermal energy (kT), thus favoring the lower-energy pathway and increasing the stereochemical purity of the product. Many asymmetric cycloadditions and functionalizations are run at temperatures ranging from 0 °C to -78 °C to maximize enantiomeric excess. chinesechemsoc.org

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex and the stability of transition states. In some metal-catalyzed reactions, non-coordinating solvents are preferred to allow for open coordination sites on the metal for the substrate. In other cases, specific solvents can promote desired interactions, such as hydrogen bonding, that enhance stereocontrol. mdpi.com

Catalyst and Additives: The choice of catalyst is paramount. Subtle variations in a chiral ligand's structure can lead to significant differences in enantioselectivity. nih.gov In many cases, additives are also crucial. Lewis acids, for example, can alter the reactivity and selectivity of a reaction by coordinating to the substrate or catalyst. In a photocatalyzed [2+2] cycloaddition of (Z)-4-arylidene-5(4H)-oxazolones, the presence of the Lewis acid BF₃ was found to be responsible for switching the diastereoselectivity of the cycloaddition. rsc.org Similarly, bases or co-catalysts can play a critical role in catalyst turnover and in maintaining the active state of the catalyst. mdpi.com

Strategies for Achieving High Enantiomeric Excess (ee)

Achieving high enantiomeric excess (ee) is the ultimate goal of asymmetric synthesis and typically requires a multi-faceted approach that integrates the principles discussed in the preceding sections.

A primary strategy is the development and application of highly effective chiral catalysts. This involves screening libraries of chiral ligands to find the optimal match for a specific substrate and reaction type. Privileged ligand scaffolds, such as BINAP, BOX, and cinchona alkaloids, serve as excellent starting points for optimization. mdpi.comnih.govchinesechemsoc.orgacs.org The rationale is that a well-designed ligand will create a highly organized and sterically demanding chiral environment around the reactive center, leading to a large energy difference between the two pathways that produce the different enantiomers.

Kinetic resolution is another powerful strategy. In this approach, a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material. The reaction can be stopped at partial conversion (ideally ~50%), allowing for the recovery of one enantiomer as the unreacted starting material and the other as the product, both in high ee.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the starting material rapidly racemizes under the reaction conditions. This allows the less reactive enantiomer to continuously convert to the more reactive one, theoretically enabling the conversion of the entire racemic starting material into a single enantiomer of the product with up to 100% yield and high ee.

Finally, optimizing reaction conditions is crucial. Fine-tuning of temperature, solvent, and concentration can maximize the selectivity of a chosen catalytic system. Often, a systematic Design of Experiments (DoE) approach is used to efficiently explore the parameter space and identify the optimal conditions for achieving the highest possible enantiomeric excess. The combination of a highly selective catalyst with optimized reaction parameters provides the most robust path to enantiopure compounds like (1S,2R)-1-Azido-2-fluorocyclobutane. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving the 1s,2r 1 Azido 2 Fluorocyclobutane Scaffold

Reaction Mechanisms of Cyclobutane (B1203170) Formation

The construction of the cyclobutane core is a foundational step. Several synthetic strategies can be envisaged, with [2+2] photocycloaddition and the ring contraction of five-membered rings being among the most prominent methods for creating substituted cyclobutanes. nih.govrsc.org

[2+2] Cycloaddition: This method involves the reaction of two olefinic components to form a cyclobutane ring. globalauthorid.com For the synthesis of a precursor to (1S,2R)-1-azido-2-fluorocyclobutane, a potential pathway involves the cycloaddition of a fluoroalkene with an alkene bearing a masked amino group or a suitable precursor. The mechanism often proceeds through the formation of a diradical intermediate, especially in thermal cycloadditions, or via an excited state in photochemical reactions. globalauthorid.com The stereochemical outcome is dependent on the reaction conditions and the nature of the substituents on the reacting alkenes.

Ring Contraction: An alternative mechanistic approach involves the contraction of a suitably substituted five-membered ring, such as a pyrrolidine (B122466) derivative. nih.govrsc.org This transformation can proceed through the formation of a 1,4-biradical intermediate following the extrusion of a small molecule like nitrogen from a 1,1-diazene intermediate. nih.govrsc.org The stereospecificity of this reaction is often high, as the C-C bond formation can be faster than the rotation around the single bonds in the biradical intermediate, thus preserving the stereochemical information from the precursor. nih.gov

A hypothetical reaction pathway could start from a chiral pyrrolidine with appropriate leaving groups, which upon treatment with an aminating agent, forms a transient diazene (B1210634) that collapses to the desired cyclobutane scaffold. nih.gov

Mechanistic Pathways of Azidation Reactions

The introduction of the azide (B81097) functionality onto the cyclobutane ring is typically achieved through a nucleophilic substitution reaction. The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions, which proceed with an inversion of stereochemistry at the reacting center. ethz.ch

For the formation of this compound, a plausible precursor would be a cyclobutane molecule with a fluorine atom at the C2 position and a good leaving group, such as a tosylate (OTs) or a halide, at the C1 position with an (R) configuration. The reaction would proceed as follows:

Step 1: Nucleophilic Attack: The azide anion attacks the electrophilic carbon atom bearing the leaving group from the side opposite to the leaving group.

Step 2: Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (azide) and the leaving group are in apical positions.

Step 3: Inversion of Stereochemistry: The leaving group departs, and the azide group is now bonded to the carbon atom. This process results in a complete inversion of the stereocenter, converting the (1R) configuration of the precursor to the (1S) configuration in the final product.

This S_N2 pathway ensures the precise stereochemical outcome required for the target molecule. The efficiency of the reaction depends on the nature of the leaving group, with triflates and tosylates being particularly effective.

Understanding Stereochemical Induction in Fluorination Processes

The stereoselective introduction of fluorine is a critical step in the synthesis of the target compound. Similar to azidation, nucleophilic fluorination is a common method, often employing an S_N2 mechanism. This approach provides excellent stereochemical control. chemguide.co.uk

To achieve the (2R) configuration of the fluorine atom, the synthesis would require a precursor with a leaving group at the C2 position possessing an (S) configuration. The choice of the fluorinating agent is critical. Reagents such as cesium fluoride (B91410) (CsF) or potassium fluoride (KF) in combination with a phase-transfer catalyst are often used. researchgate.net

The mechanism mirrors the S_N2 pathway for azidation:

The fluoride ion attacks the C2 carbon, which has an (S) configuration.

The attack occurs from the backside relative to the leaving group.

A transition state is formed, leading to the inversion of the stereocenter.

The leaving group is expelled, resulting in the formation of a C-F bond with the (2R) configuration.

The strength of the C-F bond is very high, making the reaction generally irreversible. chemguide.co.uk The success of the reaction is highly dependent on overcoming the high solvation energy of the fluoride anion, which is often achieved by using polar aprotic solvents and specific fluoride sources.

Regioselectivity in Functionalization of Cyclobutane Derivatives

Further functionalization of the this compound scaffold, for instance, through C-H functionalization, presents a significant challenge in regioselectivity. The existing substituents heavily influence the reactivity of the C-H bonds on the cyclobutane ring. ethz.chpitt.edu

The fluorine atom is a strongly electron-withdrawing group, which deactivates the adjacent C-H bonds (at C2 and C3) towards electrophilic attack and activates them towards deprotonation. The azide group is also electron-withdrawing, further influencing the electronic environment of the ring.

In transition-metal-catalyzed C-H functionalization, regioselectivity can be controlled by several factors:

Directing Groups: The azide group could potentially act as a coordinating or directing group, guiding a metal catalyst to a specific C-H bond, likely one of the C-H bonds at the C4 position. nih.gov

Steric Hindrance: The substituents will sterically hinder the adjacent C-H bonds, potentially favoring functionalization at the less hindered C4 position.

Electronic Effects: The inductive effects of the fluorine and azide groups decrease the electron density at the C3 and C4 positions, influencing their reactivity in radical or oxidative addition pathways. nih.gov

Computational studies and experimental screening of catalysts and reaction conditions are often necessary to predict and control the regioselectivity of such functionalizations. pitt.edunih.gov

| Position | Relative Reactivity (Predicted) | Controlling Factors |

|---|---|---|

| C3 | Low | Strong deactivating inductive effect from fluorine; steric hindrance. |

| C4 | High | Less sterically hindered; potential for direction by the azido (B1232118) group. |

Advanced Structural Characterization Techniques for Stereoisomers of Azido Fluorocyclobutanes

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion allows for the determination of the absolute structure. Current time information in Bangkok, TH.

The process involves measuring the intensities of a large number of Bragg reflections. The resulting electron density map reveals the precise position of each atom in the unit cell. To establish the absolute configuration of a light-atom molecule like (1S,2R)-1-Azido-2-fluorocyclobutane, which lacks heavy atoms, high-quality diffraction data is essential. The absolute structure is typically determined by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. A value near 1 would indicate that the inverted structure is the correct one. Current time information in Bangkok, TH.

While no specific crystal structure for this compound is publicly available, the methodology has been successfully applied to related fluorinated and azido-containing cyclic compounds. For instance, the absolute configuration of key intermediates in the synthesis of fluorinated amino acids and complex lactams has been confirmed using single-crystal X-ray analysis, demonstrating the power of this technique to assign stereochemistry in complex aliphatic systems. nih.govacs.org

Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration

| Parameter | Description | Relevance to this compound |

| Crystal System | The symmetry system in which the molecule crystallizes. | Must be a non-centrosymmetric space group for absolute configuration determination. |

| Anomalous Dispersion | The phase shift of scattered X-rays by electrons, which is wavelength-dependent and allows differentiation between enantiomers. | Crucial for distinguishing between (1S,2R) and (1R,2S) isomers. |

| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure. A value of ~0 confirms the assigned configuration. Current time information in Bangkok, TH. | The primary indicator for validating the absolute stereochemistry. |

| Resolution | The level of detail obtained from the diffraction data. | High resolution is necessary to accurately locate light atoms like C, N, and F. |

Chiroptical Spectroscopy in Stereoisomer Differentiation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques are particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

The determination of absolute configuration by ECD or VCD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated via quantum chemical calculations (e.g., Density Functional Theory, DFT). rsc.org A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific absolute configuration (e.g., 1S,2R) allows for its unambiguous assignment.

For this compound, the relevant chromophores for ECD spectroscopy are associated with the azide (B81097) functional group, which typically exhibits a weak n→π* electronic transition in the UV region. The fluorine atom, while not a chromophore itself, acts as a powerful stereogenic perturber, influencing the electronic environment and thus the resulting ECD signal. VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. rsc.org The spectrum is sensitive to the entire 3D structure, with characteristic bands for the azide asymmetric stretch (~2100 cm⁻¹) and C-F stretch (~1100-1250 cm⁻¹) providing rich stereochemical information. d-nb.info

Table 2: Application of Chiroptical Techniques for Stereoisomer Differentiation

| Technique | Principle | Key Chromophore/Vibrations for this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. researchgate.net | Azide (N₃) group electronic transitions (e.g., n→π*). |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. rsc.org | Asymmetric azide stretch (νₐₛ(N₃)), C-F stretch (ν(C-F)), and various C-H bending modes. |

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. researchgate.net

¹H NMR: Provides information on the chemical environment and connectivity of protons. The cyclobutane (B1203170) ring protons would exhibit complex splitting patterns due to geminal and vicinal couplings.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this is a highly sensitive technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling to adjacent protons (²JHF, ³JHF) is invaluable for confirming its position. youtube.com For fluorocyclobutanes, ¹⁹F chemical shifts typically appear in the range of -150 to -220 ppm.

¹³C NMR: Shows the number of unique carbon atoms. The carbon attached to fluorine will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large.

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. wikipedia.org COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons.

The relative stereochemistry (cis or trans) of the fluoro and azido (B1232118) groups is determined by analyzing coupling constants and through-space correlations from Nuclear Overhauser Effect (NOE) experiments.

Table 3: Representative NMR Data for a 1-Azido-2-fluorocyclobutane Scaffold

| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Key Correlations / Coupling Constants (J, Hz) |

| ¹H | 1D Proton | 2.0 - 4.5 | Vicinal (³JHH) and geminal (²JHH) couplings within the ring. Vicinal (³JHF) and geminal (²JHF) couplings to fluorine. |

| ¹³C | 1D Carbon / HSQC | C-N₃: ~60-70C-F: ~80-95 (doublet) | Large one-bond C-F coupling (¹JCF): ~200-250 Hz. Two-bond C-F coupling (²JCF) to adjacent carbons. |

| ¹⁹F | 1D Fluorine | -180 to -220 | Coupling to geminal and vicinal protons. |

| ¹H-¹H | COSY | N/A | Cross-peaks show all H-H scalar couplings, establishing the proton network in the ring. |

| ¹H-¹³C | HSQC / HMBC | N/A | HSQC links protons to their attached carbons. HMBC shows 2- and 3-bond correlations, confirming the placement of substituents. |

| ¹H-¹H | NOESY | N/A | Cross-peaks indicate through-space proximity, crucial for confirming the trans relationship between H1 and H2. |

Note: The values presented are estimates based on data for analogous fluorinated and substituted cyclobutanes and may vary for the specific compound.

Spectroscopic Analysis of C-F Bond Interactions

The carbon-fluorine bond, while the strongest single bond in organic chemistry, participates in a range of non-covalent interactions and through-bond/through-space couplings that can be probed spectroscopically. Its high polarity and the electronegativity of the fluorine atom significantly influence the local electronic structure and conformation of the molecule.

In this compound, the primary spectroscopic handle for C-F bond interactions is NMR spectroscopy. The magnitude of scalar (J) coupling constants between the fluorine nucleus and nearby protons (ⁿJHF) is highly dependent on the dihedral angle and the number of intervening bonds. researchgate.net For instance, the vicinal coupling constant (³JHF) between the fluorine and protons on adjacent carbons can provide conformational information about the puckering of the cyclobutane ring, governed by a Karplus-type relationship.

Furthermore, through-space interactions can be observed using the Nuclear Overhauser Effect (NOE). A NOESY experiment would be the definitive method to confirm the trans arrangement of the substituents. For the (1S,2R) isomer, an NOE correlation would be expected between the proton at C1 and the fluorine at C2, and between the azide at C1 and the proton at C2, confirming they are on the same face of the ring, respectively. While less common, through-space J-coupling between fluorine and protons separated by more than three bonds can occur if they are held in close proximity by the rigid ring structure. organicchemistrydata.org

Infrared spectroscopy can also provide insight. The position and intensity of the C-F stretching vibration are sensitive to the local electronic environment, which is modulated by the adjacent, electron-withdrawing azide group.

Computational and Theoretical Studies of 1s,2r 1 Azido 2 Fluorocyclobutane

Quantum Chemical Calculations of Molecular Conformation and Stability

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. For a 1,2-disubstituted cyclobutane like (1S,2R)-1-azido-2-fluorocyclobutane, this puckering leads to two primary conformations. In these conformers, the substituents can occupy pseudo-axial or pseudo-equatorial positions. Due to the (1S,2R) stereochemistry, the substituents are on opposite faces of the ring (trans). The two principal puckered conformations involve an equilibrium where one substituent is axial and the other is equatorial (axial-equatorial) and a second state where their positions are flipped (equatorial-axial).

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the geometry and relative stability of these conformers. researchgate.net By minimizing the electronic energy, the precise bond lengths, angles, and dihedral angles for each conformation can be determined. The relative stability is assessed by comparing their Gibbs free energies (ΔG). Generally, steric hindrance is minimized when larger substituents occupy the more spacious equatorial position. Given that the azido (B1232118) group is sterically more demanding than the fluorine atom, it is predicted that the conformer with the azido group in the equatorial position and the fluorine atom in the axial position will be the more stable one. researchgate.net

Table 1: Predicted Relative Energies of this compound Conformers Calculated at the B3LYP/6-311+G(d,p) level of theory. The values are hypothetical and based on trends observed for analogous 1,2-disubstituted cyclobutanes.

| Conformer | Fluorine Position | Azide (B81097) Position | Relative Energy (kcal/mol) | Predicted Population (298.15 K) |

| 1 | Axial | Equatorial | 0.00 | ~85% |

| 2 | Equatorial | Axial | 1.15 | ~15% |

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which is crucial for the characterization of new molecules. plos.org Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated with considerable accuracy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (δ). plos.org For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. The ¹⁹F chemical shift is highly sensitive to its local electronic environment, making it a valuable probe. rsc.org Calculations would need to account for the conformational equilibrium, providing a Boltzmann-averaged chemical shift that corresponds to what would be observed experimentally. DFT calculations with certain functionals have shown a root-mean-square error for ¹⁹F chemical shifts as low as 3.57 ppm. rsc.org

Vibrational Spectroscopy: The calculation of vibrational frequencies via IR spectroscopy helps to identify characteristic functional groups. nih.govreadthedocs.io For the target molecule, the most significant vibrational modes would be the asymmetric stretch of the azide group (N₃), typically found around 2100 cm⁻¹, and the C-F bond stretch, which appears in the 1000-1400 cm⁻¹ region. The exact positions of these peaks can be predicted computationally, and any shifts from expected values can provide information about intramolecular interactions. nih.gov

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound Values are hypothetical and estimated based on typical ranges and computational studies on analogous compounds. NMR shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).

| Parameter | Nucleus/Bond | Predicted Value |

| Chemical Shift (δ) | ¹H (H-C-F) | ~4.8 ppm |

| ¹H (H-C-N₃) | ~4.2 ppm | |

| ¹³C (C-F) | ~85 ppm | |

| ¹³C (C-N₃) | ~60 ppm | |

| ¹⁹F | ~-195 ppm | |

| IR Frequency (ν) | Azide Asymmetric Stretch | ~2105 cm⁻¹ |

| C-F Stretch | ~1150 cm⁻¹ |

Mechanistic Insights from Computational Modeling of Reaction Pathways

The functional groups of this compound suggest several possible chemical transformations. The azide group is well-known for its participation in [3+2] cycloaddition reactions (a cornerstone of "click chemistry") and for its ability to form highly reactive nitrenes upon thermal or photochemical decomposition. researchgate.netmasterorganicchemistry.com

Computational modeling can elucidate the detailed mechanisms of these reactions. rsc.org For a [3+2] cycloaddition with an alkyne, DFT calculations can map the potential energy surface, identify the transition state structure, and compute the activation energy barrier (ΔG‡). rsc.org This provides insight into the reaction kinetics and the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). Similarly, the thermal decomposition of the azide to form a cyclobutylnitrene can be modeled to understand the energetics of N₂ extrusion and the subsequent reactivity of the resulting nitrene, such as C-H insertion or ring-opening pathways. researchgate.netacs.org

Table 3: Hypothetical Calculated Activation Energies for a [3+2] Cycloaddition Reaction Reaction: this compound + Propyne. Calculations are illustrative, based on similar computed azide reactions.

| Reaction Pathway | Product Regioisomer | Method | Predicted Activation Energy (ΔG‡, kcal/mol) |

| Path A | 1,4-disubstituted triazole | DFT (M06-2X/6-311+G(d,p)) | 24.5 |

| Path B | 1,5-disubstituted triazole | DFT (M06-2X/6-311+G(d,p)) | 26.1 |

Analysis of Non-Covalent Interactions, including C-F Bond Participation

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and reactivity of molecules. gatech.edursc.org In this compound, several intramolecular NCIs are plausible. The polar C-F and C-N₃ bonds will exhibit dipole-dipole interactions that influence the conformational preference of the cyclobutane ring.

Table 4: Potential Non-Covalent Interactions in this compound and Methods for Analysis

| Interaction Type | Description | Computational Analysis Method |

| Dipole-Dipole | Interaction between the C-F and C-N₃ bond dipoles. | Molecular Electrostatic Potential (MEP) Mapping |

| Weak Hydrogen Bond | Intramolecular C-H···F or C-H···N interactions. | QTAIM, NBO |

| Halogen Bond | Potential interaction involving the fluorine's σ-hole. | MEP Mapping, NBO |

| Hyperconjugation | Interaction of C-H or C-C σ orbitals with the C-F σ* orbital. | NBO |

Design of Novel Chiral Fluorocyclobutane (B14750743) Derivatives via In Silico Methods

The title compound is a prime candidate for use as a chiral building block in the design of new molecules for pharmaceutical or materials applications. nih.gov The field of in silico drug design leverages computational power to create and evaluate vast libraries of virtual compounds, saving significant time and resources compared to traditional synthesis and screening. nih.gov

This compound serves as an excellent scaffold for such design. The azide group is a versatile functional handle; it can be readily converted to an amine or used in click reactions to attach a wide variety of substituents. masterorganicchemistry.com The fluorine atom can enhance metabolic stability and binding affinity of a potential drug molecule. In silico methods would involve:

Virtual Library Generation: Creating a library of derivatives by computationally modifying the azide group.

Physicochemical Property Prediction: Calculating properties like lipophilicity (logP), polar surface area, and solubility for each derivative.

Molecular Docking: Screening the virtual library against the active site of a target protein to predict binding affinities and poses.

ADMET Prediction: Estimating the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates.

This computational workflow allows for the rapid identification of novel chiral fluorocyclobutane derivatives with high potential for biological activity, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Applications of 1s,2r 1 Azido 2 Fluorocyclobutane As a Chiral Building Block in Advanced Chemical Synthesis

Utility in the Construction of Complex Chiral Molecular Architectures

The rigid cyclobutane (B1203170) framework of (1S,2R)-1-azido-2-fluorocyclobutane provides a well-defined three-dimensional scaffold, making it an excellent starting point for the synthesis of complex chiral molecules. nih.govbris.ac.uk The defined cis-relationship between the azide (B81097) and fluorine substituents on a chiral backbone allows for the predictable transfer of stereochemical information to more elaborate products. The development of synthetic strategies, such as photochemically mediated [2+2] cycloadditions, has made chiral cyclobutane structures more accessible for use in multi-step syntheses. nih.gov

The functional groups of the molecule are key to its utility. The azide group is a versatile functional handle that can be transformed into other nitrogen-containing moieties. For example, it can be reduced to a primary amine or participate in ligation reactions like the Staudinger reaction or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". d-nb.info These transformations allow for the seamless integration of the cyclobutane scaffold into larger, more complex molecular frameworks. The presence of the fluorine atom introduces unique stereoelectronic effects that can influence the reactivity and conformation of the molecule and its derivatives.

Derivatization to Unnatural Amino Acids and Peptidomimetics

A significant application of this compound is in the synthesis of unnatural amino acids and peptidomimetics. The azide group can be readily reduced to an amine, which, in combination with the introduction of a carboxyl group, can yield a novel fluorinated cyclobutane β-amino acid. These cyclic, conformationally constrained amino acids are of great interest in medicinal chemistry and protein engineering. researchgate.net

The incorporation of fluorinated amino acids into peptides can profoundly alter their properties. The fluorine atom can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate the conformational preferences of the peptide backbone, sometimes promoting the formation of specific secondary structures like helices or β-strands. researchgate.netcore.ac.uk Furthermore, fluorinated amino acids serve as valuable probes for ¹⁹F NMR studies to investigate protein structure and interactions. nih.gov

Peptidomimetics derived from this building block can mimic the structure of natural peptide turns or loops, which are often involved in biological recognition processes. The rigid cyclobutane scaffold can lead to peptidomimetics with improved oral bioavailability and stability compared to their natural peptide counterparts. researchgate.net

Table 1: Potential Unnatural Amino Acids Derived from this compound and Their Significance

| Derivative Name | Structure (Hypothetical) | Key Features | Potential Application |

| (1S,2R)-2-Fluoro-1-aminocyclobutane-1-carboxylic acid | A cyclobutane ring with -NH₂, -F, and -COOH groups | Conformationally restricted, fluorinated β-amino acid | Introduction of stable turns in peptides, ¹⁹F NMR probe. researchgate.netnih.gov |

| (1S,2R)-1-Amino-2-fluorocyclobutane-methanol | A cyclobutane ring with -NH₂, -F, and -CH₂OH groups | Chiral amino alcohol | Synthesis of chiral ligands and drug intermediates. |

| Triazole-linked Peptidomimetic | A cyclobutane linked to another molecule via a triazole ring | Formed via "click chemistry" from the azide | Stable peptide mimic, drug discovery, bioconjugation. d-nb.inforesearchgate.net |

Integration into Chiral Ligands and Catalysts for Asymmetric Transformations

The development of new chiral ligands is a cornerstone of asymmetric catalysis, which is essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.comnih.gov The stereochemically defined structure of this compound makes it an attractive scaffold for the design of novel chiral ligands.

The azide group can be transformed into a coordinating group, such as a primary amine or, via cycloaddition, a triazole. These nitrogen-containing groups can chelate to a transition metal center. The rigid cyclobutane backbone would then create a well-defined and sterically hindered chiral pocket around the metal. beilstein-journals.orgcalis.edu.cn This chiral environment can effectively control the facial selectivity of a substrate's approach to the catalytic center, leading to high enantioselectivity in the product.

For example, a bidentate ligand could be synthesized by converting the azide to an amine and introducing another coordinating group, such as a phosphine (B1218219) or a pyridine, elsewhere on the scaffold. Such ligands could find applications in a wide range of metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. sigmaaldrich.comresearchgate.net The development of new ligand classes is crucial for expanding the scope and efficiency of asymmetric catalysis. nih.gov

Development of Fluorinated Scaffolds for Materials Science Research

In materials science, the incorporation of fluorine into organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. The this compound building block offers a route to novel fluorinated scaffolds for advanced materials.

The azide functionality is particularly useful as it allows the building block to be incorporated into polymers or larger supramolecular assemblies using highly efficient click chemistry. d-nb.inforesearchgate.net This method is modular and proceeds with high fidelity, making it ideal for the synthesis of well-defined, repetitive structures. For instance, reaction with di-alkynes could produce novel fluorinated polymers with the cyclobutane unit as a rigid, repeating component of the polymer backbone.

The unique combination of the rigid, sp³-rich cyclobutane ring and the polar C-F bond could be exploited in the design of new liquid crystals, organogels, or materials for optical applications. The defined stereochemistry of the building block could be used to generate chiral materials with interesting chiroptical properties.

Precursor to Biologically Relevant Scaffolds

The this compound scaffold is a precursor to a variety of structures with significant potential in medicinal chemistry and chemical biology. Saturated, three-dimensional scaffolds are increasingly sought after in drug discovery as bioisosteric replacements for flat aromatic rings, a strategy that can lead to improved physicochemical properties such as increased solubility and better metabolic stability. bris.ac.uknih.gov

The conversion of this building block into derivatives like (cis)-3-amino-4-fluorocyclobutane-1-carboxylic acid provides analogues of neurotransmitters like γ-aminobutyric acid (GABA), which could have applications in neuroscience. researchgate.net The fluorine atom not only enhances metabolic stability but can also be replaced with the positron-emitting isotope fluorine-18. This opens up the possibility of developing novel radiotracers for Positron Emission Tomography (PET) imaging. nih.govvu.nl Analogues such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (Fluciclovine) are already used clinically for cancer imaging, highlighting the importance of this molecular scaffold. nih.govgoogle.com

The azide group provides a powerful tool for bioconjugation via click chemistry, allowing the chiral scaffold to be attached to proteins, nucleic acids, or other biomolecules to probe biological processes or for targeted drug delivery. d-nb.infonih.gov

Table 2: Potential Applications of Scaffolds Derived from this compound

| Application Area | Derived Scaffold/Molecule | Role of Key Functional Groups | Relevant Findings/Potential |

| Medicinal Chemistry | Fluorinated cyclobutane GABA analogues | -F: Enhances metabolic stability. -NH₂, -COOH: Mimic neurotransmitter structure. | Potential as modulators of GABA receptors. researchgate.net |

| Phenyl ring bioisosteres | Cyclobutane Ring: Provides a 3D, sp³-rich core. | Can improve drug properties like solubility and metabolic profile. nih.gov | |

| PET Imaging | ¹⁸F-labeled cyclobutane amino acids | ¹⁸F: Positron-emitting isotope for PET imaging. | Analogous compounds are effective tumor imaging agents. nih.govnih.gov |

| Chemical Biology | Azide-functionalized probes | -N₃: Enables "click" chemistry for bioconjugation. | Allows for site-specific labeling of biomolecules. d-nb.infonih.gov |

Future Directions and Emerging Research Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of structurally complex and stereodefined four-membered rings remains a significant challenge in organic chemistry. nih.gov Future research will likely focus on developing more efficient and highly stereoselective methods to access (1S,2R)-1-azido-2-fluorocyclobutane and its derivatives.

Current strategies often rely on multi-step sequences which can be arduous and low-yielding. Emerging areas of interest include:

Asymmetric Catalysis: The development of novel catalytic systems for the asymmetric synthesis of cyclobutanes is a burgeoning field. nih.govacs.org Rhodium-catalyzed asymmetric carbometallation of cyclobutenes, for instance, has shown promise in creating chiral cyclobutanes. nih.gov Future work could adapt such methods to incorporate both fluorine and azide (B81097) functionalities with high stereocontrol.

[2+2] Photocycloadditions: This classic reaction for forming cyclobutane (B1203170) rings could be revisited with modern photocatalysis techniques to control regioselectivity and stereoselectivity. tum.de The use of chiral templates or catalysts in these reactions could provide a direct route to the desired stereoisomer.

Ring-Expansion and Contraction Strategies: Skeletal rearrangement reactions offer an alternative pathway to functionalized cyclobutanes. acs.org Investigating the stereoselective ring contraction of five-membered rings or the expansion of cyclopropanes could lead to novel and efficient syntheses.

Fluorinative and Azidative Cyclizations: Developing methods that form the cyclobutane ring while simultaneously and stereoselectively installing the fluoro and azido (B1232118) groups would be a highly atom-economical approach.

A hypothetical comparison of potential future synthetic routes is outlined in the table below.

| Methodology | Potential Catalyst/Reagent | Projected Advantages | Anticipated Challenges |

| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acid or Photosensitizer | High stereocontrol, potential for one-pot synthesis. | Regioselectivity, substrate scope limitations. |

| Catalytic Carbometallation | Rhodium or Copper complexes | High enantioselectivity, modularity. nih.gov | Availability of starting materials, catalyst stability. |

| Diastereoselective Ring Contraction | Novel rearrangement catalysts | Access to diverse starting materials. | Control of multiple stereocenters, potential for side reactions. |

| Enzymatic Desymmetrization | Engineered Halohydrin Dehalogenases | High enantioselectivity, mild reaction conditions. irb.hr | Enzyme stability and substrate specificity. |

Exploration of New Reactivity Modes for the Azido-Fluorocyclobutane Moiety

The interplay between the azide, the vicinal fluorine atom, and the strained cyclobutane ring could lead to novel and unexpected reactivity. While the azide is well-known for its participation in "click" chemistry, such as the azide-alkyne cycloaddition to form stable triazoles, the influence of the adjacent fluorine atom is an area ripe for exploration. thieme.deyoutube.com

Future research could investigate:

Fluorine-Influenced Cycloadditions: The electron-withdrawing nature of the fluorine atom may modulate the reactivity of the azide in 1,3-dipolar cycloadditions. nih.govresearchgate.net This could affect reaction rates and regioselectivity, potentially opening up new avenues for creating complex heterocyclic systems.

Intramolecular Rearrangements: The proximity of the azido and fluoro groups on a strained ring could facilitate novel rearrangement reactions upon thermal or photochemical activation, potentially leading to the formation of unique nitrogen-containing heterocyclic scaffolds.

Ring-Opening Reactions: The strain of the cyclobutane ring, coupled with the electronic properties of the substituents, could be exploited in ring-opening reactions to generate stereodefined acyclic structures that would be difficult to synthesize by other means.

Radical Reactions: The generation of a radical at the C1 position could trigger interesting downstream reactions, including fragmentation of the cyclobutane ring or intramolecular hydrogen atom transfer, influenced by the C-F bond.

Advanced Applications in Combinatorial Chemistry and Library Synthesis

The this compound scaffold is an ideal building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery. acs.orgresearchgate.netbeilstein-journals.org The azide group serves as a versatile handle for diversification via reactions like the Staudinger ligation or click chemistry. nih.gov The fluorine atom can enhance metabolic stability and binding affinity of resulting molecules, while the cyclobutane core provides a rigid, three-dimensional structure that can explore chemical space not accessible by more common aromatic rings. universityofcalifornia.eduacs.orgacs.org

Future efforts in this area will likely involve:

Diversity-Oriented Synthesis: Using this compound as a starting point, a wide array of derivatives can be generated by modifying the azide. This allows for the rapid creation of libraries of compounds with diverse functionalities.

Fragment-Based Drug Discovery: The relatively small and rigid nature of the azido-fluorocyclobutane core makes it an attractive fragment for use in fragment-based screening campaigns against various biological targets.

Solid-Phase Synthesis: The development of methods to attach the cyclobutane scaffold to a solid support, possibly utilizing fluorinated linkers for 19F NMR monitoring, would facilitate high-throughput synthesis of compound libraries. nih.gov

| Library Type | Key Reaction | Potential Therapeutic Area | Rationale |

| Triazole-Fused Cyclobutanes | Azide-Alkyne Cycloaddition | Antiviral, Anticancer | Triazoles are known bioisosteres for various functional groups. youtube.com |

| Cyclobutane-Containing Peptidomimetics | Staudinger Ligation | Protease Inhibitors | The rigid cyclobutane can mimic peptide turns. |

| Diversified Amino-Cyclobutanes | Reduction of Azide, followed by Amidation | CNS Disorders | Introduction of basic nitrogen and diverse side chains. |

Bio-Inspired Synthesis and Biocatalytic Approaches

Nature's synthetic machinery, particularly enzymes, offers a powerful tool for the stereoselective synthesis of complex molecules under mild conditions. While naturally occurring organofluorine compounds are rare, the field of biocatalysis has made strides in developing "unnatural" enzymatic reactions. universityofcalifornia.educhinesechemsoc.org

Future research could explore:

Enzymatic Fluorination and Azidation: The discovery or engineering of enzymes, such as fluorinases or novel azidating enzymes, that can act on a cyclobutane precursor would be a groundbreaking development. universityofcalifornia.edu Recent work has shown that non-heme iron enzymes can be evolved to catalyze enantioselective alkene trifluoromethyl azidation.

Kinetic Resolution: Enzymes like halohydrin dehalogenases have been used for the kinetic resolution of fluorinated epoxides through ring-opening with azide, yielding enantiopure products. irb.hr A similar strategy could be envisioned for a precursor to this compound.

Bio-inspired Total Synthesis: Mimicking biosynthetic pathways that construct complex natural products could inspire novel, convergent strategies for the synthesis of fluorinated cyclobutane analogs.

Computational Design and Experimental Validation of Next-Generation Fluorinated Cyclobutanes

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide insights into the conformational preferences, reactivity, and spectroscopic properties of molecules like this compound. chemrxiv.org

Future directions in this synergistic field include:

Predicting Reactivity: Computational studies can be used to model the transition states of potential reactions, guiding the development of new synthetic methodologies and predicting the outcomes of unexplored reactivity modes.

Designing Novel Analogs: By modeling the interactions of fluorinated cyclobutanes with biological targets, new analogs with potentially improved properties can be designed in silico before being synthesized in the lab. This can save significant time and resources in the drug discovery process.

Understanding Conformational Effects: The conformation of the cyclobutane ring can have a significant impact on its physicochemical properties, such as lipophilicity. nih.govchemrxiv.orgresearchgate.net Computational analysis can help to understand and predict these effects, aiding in the design of molecules with optimal drug-like properties.

The combination of computational design and experimental validation will be crucial for the development of the next generation of fluorinated cyclobutanes with tailored properties for specific applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-1-azido-2-fluorocyclobutane, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by regioselective fluorination and azide introduction. Fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (−40°C to 0°C) to avoid side reactions. Azide groups can be introduced via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C). Stereochemical control is achieved using chiral auxiliaries or catalysts (e.g., Rh(I)-based systems for cycloadditions). Purification via flash chromatography (hexane/EtOAc gradients) and stereochemical validation by chiral HPLC or ¹⁹F-NMR coupling constants are critical .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor decomposition via TLC, ¹H-NMR (azide N₃⁻ signal at ~2100 cm⁻¹ in IR), and HPLC-UV. Azides are prone to hydrolysis or cyclization; stability is enhanced by storing at 2–8°C in inert atmospheres (argon) and using stabilizers like BHT (butylated hydroxytoluene) .

Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Use ¹⁹F-NMR to observe coupling between fluorine and adjacent protons (e.g., ³JHF ~15–20 Hz for trans configurations). X-ray crystallography provides definitive stereochemical assignment. Chiral shift reagents (e.g., Eu(hfc)₃) in NMR or polarimetry ([α]D measurements) complement structural analysis .

Advanced Research Questions

Q. How does the strained cyclobutane ring influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The ring strain lowers activation energy for azide-alkyne cycloadditions (CuAAC), enabling faster reaction rates. Quantify strain via DFT calculations (e.g., B3LYP/6-31G* level) to predict regioselectivity. Experimental validation: Compare reaction kinetics with unstrained analogs using stopped-flow spectroscopy .

Q. What computational strategies can predict the compound’s metabolic pathways in biological systems?

- Methodological Answer : Employ QSAR models (e.g., MetaSite or GLORY) to simulate cytochrome P450-mediated oxidation. Validate predictions with in vitro assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification. Fluorine’s electronegativity may direct oxidation away from the fluorinated carbon .

Q. How can contradictions in reported reaction yields for fluorocyclobutane derivatives be resolved?

- Methodological Answer : Systematically test variables:

- Catalyst loading : Vary transition metal catalysts (e.g., Pd vs. Rh) in fluorination steps.

- Solvent polarity : Compare DCM (low polarity) vs. DMF (high polarity) for azide substitution.

- Workup protocols : Assess purity via GC-MS to identify byproducts (e.g., elimination products from ring-opening).

Statistical tools (ANOVA) can isolate critical factors .

Q. What role does the fluorine atom play in modulating the compound’s photolytic behavior?

- Methodological Answer : Fluorine’s inductive effect stabilizes transition states during photolysis. Perform UV irradiation experiments (λ = 254 nm) in acetonitrile and monitor azide decomposition via FT-IR. Compare quantum yields with non-fluorinated analogs. TD-DFT calculations (e.g., CAM-B3LYP) predict excited-state pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.